1-(6-Hydroxy-2-naphthyl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139891. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

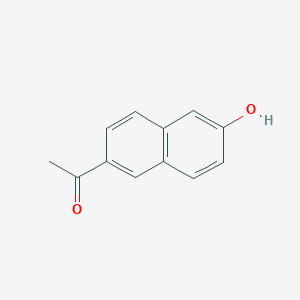

Structure

2D Structure

Properties

IUPAC Name |

1-(6-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8(13)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRHUCBSLVVLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146467 | |

| Record name | 1-(6-Hydroxy-2-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-41-5 | |

| Record name | 1-(6-Hydroxy-2-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Hydroxy-2-naphthyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010441415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10441-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-Hydroxy-2-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-hydroxy-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 1-(6-Hydroxy-2-naphthyl)ethan-1-one

Abstract

1-(6-Hydroxy-2-naphthyl)ethan-1-one, also commonly known as 2-Acetyl-6-naphthol or 6-Hydroxy-2-acetylnaphthalene, is a key aromatic ketone and phenolic compound. Its bifunctional nature, featuring a reactive hydroxyl group and a carbonyl moiety on a naphthalene scaffold, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, primary synthetic routes, and fundamental reactivity. Particular emphasis is placed on the Fries rearrangement for its synthesis and the compound's utility as a building block in the development of more complex molecules for pharmaceutical and material science applications. Detailed protocols and safety considerations are included to support researchers and drug development professionals in its practical application.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound whose structure integrates a naphthalene ring system with both a hydroxyl (-OH) and an acetyl (-COCH₃) group.[1] This substitution pattern governs its chemical behavior, including its moderate polarity and ability to participate in hydrogen bonding.[1]

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-(6-hydroxynaphthalen-2-yl)ethanone | [2] |

| Common Names | 2-Acetyl-6-naphthol, 6-Acetyl-2-naphthol, 6-Hydroxy-2-naphthone | [3][4] |

| CAS Number | 10441-41-5 | [5] |

| Molecular Formula | C₁₂H₁₀O₂ | [2][5] |

| Molecular Weight | 186.21 g/mol | [2][5] |

| Appearance | Solid, Prismatic crystals (from benzene) | [3][5] |

| Melting Point | 171 °C | [3][6] |

| Boiling Point | 370.1 ± 15.0 °C (Predicted) | [3][5] |

| Density | 1.36 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in alkali solutions (forms a yellow solution), Chloroform (Slightly, Heated), Methanol (Slightly). | [3][5] |

| Storage Temp. | -20°C Freezer | [5] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the phenolic hydroxyl proton (which may be broad and its position solvent-dependent), and a sharp singlet for the three methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern corresponding to the substituted naphthalene system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the acetyl group (typically downfield, ~195-205 ppm), the methyl carbon, and the ten carbons of the naphthalene ring, with the carbon bearing the hydroxyl group and those in its proximity showing characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by key absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic group. A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching of the aryl ketone. Multiple peaks in the 1450-1600 cm⁻¹ region represent the C=C stretching vibrations within the aromatic naphthalene ring.

Synthesis and Reactivity

The synthesis and subsequent reactions of this compound are central to its utility in research and development.

Primary Synthesis: The Fries Rearrangement

The most common and direct method for preparing hydroxyaryl ketones, including this compound, is the Fries rearrangement.[7] This reaction involves the intramolecular rearrangement of a phenolic ester, in this case, 2-naphthyl acetate, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[7][8]

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which facilitates the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich naphthalene ring, primarily at the ortho and para positions relative to the hydroxyl group. Subsequent hydrolysis liberates the final hydroxy ketone product.[7] The regioselectivity can often be controlled by reaction conditions such as temperature.[7] An alternative, catalyst-free method is the photo-Fries rearrangement, which uses UV light to induce the same transformation via a radical mechanism.[8][9]

Caption: Workflow of the Lewis acid-catalyzed Fries Rearrangement.

Core Reactivity

The chemical behavior of this compound is dominated by its two functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base. The resulting phenoxide is a potent nucleophile, readily participating in reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation). This reactivity is fundamental for creating a wide array of derivatives.

-

Aryl Ketone Group: The carbonyl group can undergo nucleophilic addition. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The adjacent methyl group is susceptible to reactions such as aldol condensations or haloform reactions under specific conditions. This functionality allows for the extension of the carbon chain or conversion into other functional groups.

The naphthalene ring itself is an electron-rich aromatic system and can undergo electrophilic aromatic substitution, although the regioselectivity will be influenced by the directing effects of the existing hydroxyl (activating, ortho, para-directing) and acetyl (deactivating, meta-directing) groups.[10]

Applications and Research Interest

This compound serves as a crucial building block in the synthesis of more complex molecules.[11] Its structure is a precursor for various derivatives explored in medicinal chemistry. For instance, the related compound 2-acetyl-6-methoxynaphthalene is a key intermediate in the industrial synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[10][12] The hydroxyl group of 2-acetyl-6-naphthol can be methylated to produce this intermediate. Therefore, this compound is a valuable starting point for generating libraries of pharmacologically active compounds and functional materials.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 2-Naphthol and other substituted acetonaphthones, provides essential guidance.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[13][14] Wash hands thoroughly after handling.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14][15]

-

Hazards: May cause skin, eye, and respiratory irritation.[16] As with many phenolic compounds, it should be handled with care. The parent compound, 2-naphthol, is harmful if swallowed or inhaled and can cause serious eye damage.[14]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[13]

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol is adapted from established procedures for the Fries rearrangement of naphthyl acetates.[8]

Objective: To synthesize this compound from 2-naphthyl acetate.

Materials:

-

2-Naphthyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous, as solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Heating mantle or water bath

-

Beakers, separatory funnel, Buchner funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2-naphthyl acetate (1 equivalent) and anhydrous nitrobenzene. Begin stirring the mixture.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (approx. 1.5 equivalents) to the stirred mixture. An exothermic reaction may occur; use an ice bath to maintain the temperature if necessary.

-

Reaction: Heat the mixture on a water bath at approximately 100°C for 2-3 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and should be done in a fume hood due to the evolution of HCl gas.

-

Workup - Isolation: If a solid product precipitates, it can be collected by vacuum filtration. Often, the product will remain in the organic layer. Transfer the entire mixture to a separatory funnel.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers (the initial nitrobenzene solution and the ethyl acetate extracts).

-

Workup - Washing: Wash the combined organic layers with water, followed by a brine solution, to remove any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (ethyl acetate and nitrobenzene) under reduced pressure using a rotary evaporator. Steam distillation can also be used to remove the nitrobenzene solvent.[8]

-

Purification: The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., benzene, ethanol/water) to yield pure this compound.

Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy, comparing the results to literature values.

References

- This compound - ChemicalBook

- This compound | 10441-41-5 - ChemicalBook

- Application of 2-Naphthyl Acet

- This compound 10441-41-5 - Guidechem

- 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem

- SAFETY D

- This compound - PubChemLite

- Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98% - Cole-Parmer

- SAFETY D

- CAS 10441-41-5: 1-(6-Hydroxy-2-naphthalenyl)ethanone - CymitQuimica

- A Comparative Guide to the Reactivity of 6'-Methoxy-2'-acetonaphthone and Other Naphthalene Deriv

- 6-Acetyl-2-naphthol - ChemBK

- Fries Rearrangement - Organic Chemistry Portal

- 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem

- Applications of 1-(6-Methoxy-2-naphthyl)ethanol in Organic Synthesis - Benchchem

- Studies in naphthalene series - Proceedings of the Indian Academy of Sciences

- Buy 1-(2-hydroxy-1-naphthyl)

- Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acet

- Safety D

Sources

- 1. CAS 10441-41-5: 1-(6-Hydroxy-2-naphthalenyl)ethanone [cymitquimica.com]

- 2. PubChemLite - this compound (C12H10O2) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. 2-Acetyl-6-Naphthol CAS#: [m.chemicalbook.com]

- 5. This compound | 10441-41-5 [m.chemicalbook.com]

- 6. This compound CAS#: 10441-41-5 [m.chemicalbook.com]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. guidechem.com [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. fishersci.com [fishersci.com]

- 16. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 1-(6-Hydroxy-2-naphthyl)ethan-1-one

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies employed for the structural elucidation of 1-(6-hydroxy-2-naphthyl)ethan-1-one, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the synergistic application of modern spectroscopic techniques. We will delve into the causality behind experimental choices and present self-validating protocols for Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including advanced 2D NMR techniques. The guide is structured to provide not just procedural steps, but a logical framework for piecing together spectral data to confirm the molecular structure with a high degree of confidence.

Introduction: The Significance of this compound

This compound, also known as 2-acetyl-6-naphthol, is a substituted naphthalene derivative with the molecular formula C₁₂H₁₀O₂. Its structure, featuring a hydroxyl and an acetyl group on the naphthalene core, makes it a valuable precursor in the synthesis of various pharmaceuticals and functional materials. For instance, it serves as a critical starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen. Given its role in complex synthetic pathways, unequivocal confirmation of its structure is paramount to ensure the purity, efficacy, and safety of the final products. This guide outlines the multi-faceted analytical workflow required to achieve this confirmation.

dot graph "synthesis_and_elucidation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: Workflow from synthesis to structural confirmation.

Foundational Analysis: Molecular Weight and Formula

The first step in any structure elucidation is to determine the molecular weight and, consequently, the molecular formula. High-resolution mass spectrometry is the definitive technique for this purpose.

Mass Spectrometry (MS)

Expertise & Experience: We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak, which is crucial for accurate molecular weight determination.[1][2] ESI is particularly well-suited for this molecule due to the presence of the polar hydroxyl group, which can be readily ionized.[1][3]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Positive or Negative. The phenolic proton can be lost to form [M-H]⁻ in negative mode, or the molecule can be protonated to form [M+H]⁺ in positive mode.

-

Capillary Voltage: Set to approximately 3000-4000 V.

-

Nebulizing Gas: Use nitrogen at a flow rate that ensures a stable spray.[4]

-

Drying Gas: Heated nitrogen is used to aid desolvation of the charged droplets.[3][4]

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Data Presentation: Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (High-Res) | Interpretation |

| [M+H]⁺ | 187.0759 | ~187.0754 | Protonated molecular ion, confirming the molecular weight of 186.21 g/mol . |

| [M-H]⁻ | 185.0603 | ~185.0598 | Deprotonated molecular ion, also confirming the molecular weight. |

| [M+Na]⁺ | 209.0578 | ~209.0573 | Sodium adduct, a common observation in ESI, further supports the MW. |

Trustworthiness: The high-resolution measurement allows for the determination of the elemental composition (C₁₂H₁₀O₂), providing a strong foundation for subsequent spectroscopic analysis. The observation of multiple related ions ([M+H]⁺, [M-H]⁻, [M+Na]⁺) provides a self-validating system, increasing confidence in the assigned molecular weight.

Functional Group Identification: The Vibrational Signature

Once the molecular formula is established, the next logical step is to identify the functional groups present. FTIR spectroscopy is an ideal tool for this, as it probes the vibrational modes of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: We utilize the Attenuated Total Reflectance (ATR) sampling technique. ATR-FTIR requires minimal to no sample preparation, making it rapid and efficient while avoiding potential spectral artifacts from sample preparation methods like KBr pellets.[5][6][7] The IR beam interacts with a shallow region of the sample, providing a high-quality spectrum of the material's surface.[8]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[5]

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[5] Record the spectrum, typically in the 4000-400 cm⁻¹ range, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.[9]

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3300-3100 | Broad, Strong | O-H stretch | Phenolic hydroxyl group, broadened due to H-bonding. |

| ~3100-3000 | Medium | C-H stretch (sp²) | Aromatic C-H bonds on the naphthalene ring. |

| ~2950-2850 | Weak | C-H stretch (sp³) | Methyl group of the acetyl moiety. |

| ~1680-1660 | Strong | C=O stretch | Ketone carbonyl, conjugated with the aromatic ring. |

| ~1600, 1500, 1450 | Medium-Strong | C=C stretch | Aromatic ring vibrations of the naphthalene core. |

| ~1250-1200 | Strong | C-O stretch | Phenolic C-O bond. |

Trustworthiness: The presence of a strong, broad O-H stretch, a sharp and strong C=O stretch at a frequency indicative of conjugation, and multiple C=C aromatic stretches provides a coherent and self-validating vibrational fingerprint that strongly supports the proposed structure.

Probing the Electronic System: UV-Visible Spectroscopy

The naphthalene ring system is a chromophore that absorbs light in the ultraviolet-visible region. UV-Vis spectroscopy provides valuable information about the extent of the conjugated π-electron system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: The choice of solvent is critical as it can influence the position and intensity of absorption bands. A polar protic solvent like ethanol is suitable. Naphthalene and its derivatives exhibit characteristic absorption bands due to π-π* transitions.[10][11] The presence of auxochromes (the -OH group) and a chromophore (the -C=O group) is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted naphthalene.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., 96% ethanol) to an absorbance value below 1.5.

-

Instrument Setup: Use a dual-beam spectrophotometer. Use a cuvette containing the pure solvent as a reference.

-

Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.

Data Presentation: Expected UV-Vis Absorption Maxima

| λmax (nm) | Transition Type | Interpretation |

| ~220-230 | π → π | Corresponds to the S₃ ← S₀ transition, typical for the naphthalene chromophore.[12][13] |

| ~280-290 | π → π | Corresponds to the S₂ ← S₀ transition, also characteristic of the naphthalene ring system.[12] |

| ~330-350 | n → π | A weaker absorption band corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. |

Trustworthiness: The observed absorption maxima are consistent with a substituted naphthalene core, providing electronic evidence that complements the structural information from other techniques.

The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Experience: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment of all protons and carbons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent choice as it dissolves the compound well and its residual peak does not interfere with key signals. The phenolic proton is often observable in DMSO-d₆.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[14][15][16] Ensure the sample is fully dissolved and free of particulate matter.[14][17]

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

dot graph "NMR_Connectivity" { layout=neato; node [shape=circle, fontname="Helvetica", fontsize=10, style=filled]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Key HMBC correlations confirming substituent positions.

Data Interpretation and Assignments

Data Presentation: ¹H and ¹³C NMR Data

| Position | δ ¹H (ppm), Multiplicity, J (Hz) | δ ¹³C (ppm) | HSQC Correlation | Key HMBC Correlations |

| 1 | ~8.4 (s) | ~128.0 | Yes | C2, C8a, C=O |

| 3 | ~8.0 (d, J≈8.8) | ~124.5 | Yes | C1, C4, C4a |

| 4 | ~7.9 (d, J≈8.8) | ~130.0 | Yes | C2, C5, C8a |

| 5 | ~7.3 (d, J≈8.8) | ~120.0 | Yes | C4, C6, C7, C8a |

| 6 | - | ~158.0 | No | - |

| 7 | ~7.2 (dd, J≈8.8, 2.4) | ~118.0 | Yes | C5, C6, C8 |

| 8 | ~7.8 (d, J≈8.8) | ~131.0 | Yes | C6, C7, C4a |

| 4a | - | ~127.5 | No | - |

| 8a | - | ~137.0 | No | - |

| C=O | - | ~198.0 | No | - |

| -CH₃ | ~2.6 (s) | ~26.5 | Yes | C=O, C2 |

| -OH | ~10.0 (s, br) | - | No | C5, C6, C7 |

(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on expected substitution patterns and 2D correlations.)

Trustworthiness and Logic:

-

¹H NMR: The spectrum shows six aromatic protons and a three-proton singlet for the methyl group. The splitting patterns (doublets, doublet of doublets, and singlets) are characteristic of a 2,6-disubstituted naphthalene system.

-

¹³C NMR: Twelve distinct carbon signals are observed, matching the molecular formula. The downfield signal at ~198.0 ppm is characteristic of a ketone carbonyl, and the signal at ~158.0 ppm is indicative of an aromatic carbon attached to an oxygen atom.

-

HSQC: This experiment directly links each proton to its attached carbon, confirming the assignments of the protonated carbons.

-

HMBC: This is the key to the final structure. The correlation from the methyl protons (~2.6 ppm) to the carbonyl carbon (~198.0 ppm) and to the aromatic carbon C2 confirms the acetyl group. Crucially, the long-range correlation from the methyl protons to C2, and from the H1 proton to C2, firmly places the acetyl group at the 2-position. Similarly, correlations from the phenolic proton to C5, C6, and C7 confirm the hydroxyl group's position at C6. This web of correlations provides an unassailable, self-validating proof of the overall connectivity.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is a prime example of the power of a multi-technique analytical approach. Each experiment provides a specific piece of the structural puzzle, and their combined data create a self-validating and comprehensive picture.

-

Mass Spectrometry establishes the elemental formula.

-

FTIR Spectroscopy confirms the presence of the key hydroxyl and carbonyl functional groups.

-

UV-Vis Spectroscopy verifies the conjugated naphthalene system.

-

NMR Spectroscopy (1D and 2D) provides the definitive atomic-level map of connectivity.

This rigorous, logic-driven workflow ensures the highest level of scientific integrity, providing the absolute structural confirmation necessary for high-stakes applications in research and pharmaceutical development.

References

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Organomation.

- Western University.

- Iowa State University. NMR Sample Preparation.

- Specac Ltd.

- Specac Ltd.

- Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

- Joblin, C., et al. "Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers." Astronomy & Astrophysics, vol. 657, A3, 2022. [Link]

- Joblin, C., et al.

- MMRC.

- American Chemical Society. "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- ResearchGate. UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. [Link]

- Springer. "Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes." Journal of Fluorescence. [Link]

- Ho, C. S., et al. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical Biochemist Reviews, vol. 24, no. 1, 2003, pp. 3-12. [Link]

- Wikipedia.

- Physics LibreTexts. "6.

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. phys.libretexts.org [phys.libretexts.org]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 13. aanda.org [aanda.org]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to 1-(6-Hydroxy-2-naphthyl)ethan-1-one and Its Synonyms

Abstract: This technical guide provides a comprehensive overview of 1-(6-hydroxy-2-naphthyl)ethan-1-one, a key organic compound with significant applications in chemical synthesis and biomedical research. The document details its nomenclature, including a thorough list of synonyms, physicochemical properties, and established synthesis protocols. Furthermore, it explores its critical role as a synthetic building block, particularly in the pharmaceutical industry, and its emerging application in the selective detection of endogenous biomolecules. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile naphthalene derivative.

Introduction and Core Nomenclature

This compound is an aromatic ketone built upon a naphthalene scaffold. This bifunctional molecule, featuring both a hydroxyl (-OH) and an acetyl (-COCH₃) group, serves as a versatile intermediate in organic synthesis.[1] Its structural characteristics make it a valuable precursor for more complex molecules, including active pharmaceutical ingredients (APIs). The precise positioning of the functional groups on the naphthalene ring system dictates its reactivity and utility.

The compound is systematically named according to IUPAC conventions, but it is also widely known by several trivial and commercial names. Understanding this diverse nomenclature is crucial for comprehensive literature searches and material sourcing.

Chemical Structure and Identification

The foundational step to understanding this molecule is visualizing its structure and recognizing its key identifiers.

Caption: Chemical structure of this compound.

Comprehensive Synonym and Identifier Reference

Accurate identification of a chemical compound is paramount for research and development. This compound is referenced by a variety of names and codes across different databases and suppliers. The following table consolidates these identifiers to facilitate seamless information retrieval.

| Identifier Type | Value | Source/Context |

| IUPAC Name | 1-(6-Hydroxynaphthalen-2-yl)ethan-1-one | Systematic Name |

| CAS Number | 10441-41-5 | Chemical Abstracts Service Registry Number[2][3] |

| Common Synonym | 6-Acetyl-2-naphthol | Widely used trivial name[4][5] |

| Common Synonym | 2-Acetyl-6-hydroxynaphthalene | Alternative trivial name |

| Common Synonym | 6-Hydroxy-2-acetonaphthone | Common variant in chemical catalogs |

| Systematic Synonym | 1-(6-Hydroxy-2-naphthalenyl)ethanone | Systematic variant[1] |

| MDL Number | MFCD00127709 | Identifier in the MDL Drug Data Report[2][6] |

| EINECS Number | 233-923-4 | European Inventory of Existing Commercial Chemical Substances[2] |

| PubChem CID | 2733618 | PubChem Compound Identifier |

| Commercial Name | Naproxen Impurity 18 | Used in pharmaceutical quality control contexts[1] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2][6] |

| Appearance | Pale white to light yellow solid; Prismatic crystals (from benzene) | [2] |

| Melting Point | 171 °C | [2] |

| Solubility | Soluble in organic solvents. Forms a yellow solution in alkali. | [1][2] |

| Storage | Store long-term in a cool, dry place. | [7] |

Synthesis and Manufacturing Insights

The primary route for synthesizing substituted acetonaphthones is the Friedel-Crafts acylation , a robust and well-documented electrophilic aromatic substitution reaction.[8] The synthesis of this compound or its precursors often involves the acylation of a suitably protected or functionalized naphthalene derivative, such as 2-naphthol or 2-methoxynaphthalene.

The Causality of Reagent and Solvent Choice

The regioselectivity of the Friedel-Crafts acylation on the naphthalene ring is highly dependent on the reaction conditions, particularly the solvent.

-

Solvent Effects: In the acylation of 2-methoxynaphthalene (a common precursor), the use of nitrobenzene as a solvent preferentially directs the acetyl group to the 6-position, leading to the desired 2-acetyl-6-methoxynaphthalene.[9] Conversely, using a non-polar solvent like carbon disulfide favors acylation at the 1-position.[9] This solvent-dependent outcome is attributed to the differential solvation of the acylium ion-Lewis acid complex, which influences its steric bulk and reactivity at different positions on the naphthalene ring.

-

Lewis Acid Catalyst: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion from an acylating agent like acetyl chloride or acetic anhydride.[8][10] A stoichiometric amount of the catalyst is often required because the product, an aromatic ketone, can form a stable complex with the Lewis acid, effectively sequestering it.[8]

-

Temperature Control: Precise temperature control is critical. Lower temperatures can favor the formation of the undesired 1-acetyl isomer, while excessively high temperatures can lead to the formation of tarry by-products, reducing the overall yield and complicating purification.[9][11]

Generalized Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene

The following protocol is a generalized procedure for the synthesis of 2-acetyl-6-methoxynaphthalene, a direct precursor that can be demethylated to yield this compound.

-

Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst and Solvent: Dry nitrobenzene is added to the flask, followed by the slow addition of anhydrous aluminum chloride (AlCl₃) while stirring until it dissolves.[9]

-

Substrate Addition: Finely ground 2-methoxynaphthalene is added to the solution.[9]

-

Acylation: The mixture is cooled in an ice bath to approximately 5-10°C. Acetyl chloride is then added dropwise from the dropping funnel, maintaining the temperature within a narrow, controlled range (e.g., 10.5-13°C).[9][11]

-

Reaction Progression: After the addition is complete, the reaction is stirred for several hours at a low temperature before being allowed to warm to room temperature and stand for an extended period (e.g., 12 hours) to ensure completion.[9]

-

Workup: The reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[9]

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as chloroform. The organic layer is then washed with water to remove residual acid and salts.[11]

-

Purification: The solvent is removed via steam distillation followed by rotary evaporation. The crude product is then purified by vacuum distillation and subsequent recrystallization from a suitable solvent like methanol to yield the pure 2-acetyl-6-methoxynaphthalene.[9][11]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound and its derivatives extends from being a fundamental organic building block to specialized roles in diagnostics and pharmaceutical sciences.

Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of various pharmaceutical agents.[12] Its naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. The hydroxyl and acetyl groups provide reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures. For instance, its methoxy-protected precursor, 2-acetyl-6-methoxynaphthalene, is a key intermediate in the industrial synthesis of Naproxen , a widely used non-steroidal anti-inflammatory drug (NSAID).[10]

Chemsensors and Biological Probes

A significant application of this compound is in the development of fluorescent probes for biological sensing. It has been identified as a useful scaffold for the selective detection of endogenous cysteine in living cells.[2] The mechanism of detection often involves a specific chemical reaction between the probe and the thiol group of cysteine, leading to a measurable change in fluorescence. This selectivity is critical, as it allows for the differentiation of cysteine from other biologically abundant thiols like homocysteine and glutathione.[13] The development of such probes is vital for studying the roles of specific biomolecules in cellular processes and disease states.

Caption: Key application pathways for this compound.

Analytical Methodologies

The characterization and quality control of this compound and its reaction products rely on standard analytical techniques.

-

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity and quantify the compound in mixtures. For instance, GC-MS can be employed to identify and quantify naphthol derivatives in biological samples after appropriate derivatization.[14]

-

Spectroscopy:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation by mapping the hydrogen and carbon framework of the molecule.

-

FTIR Spectroscopy: Identifies characteristic functional groups, such as the hydroxyl (-OH) stretch and the carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.

-

-

Melting Point Analysis: A sharp melting point is a reliable indicator of the compound's purity.[15]

Conclusion

This compound, also widely known as 6-acetyl-2-naphthol, is a cornerstone chemical intermediate with a well-defined profile of physicochemical properties and synthetic pathways. Its significance is underscored by its role as a precursor in the pharmaceutical industry and its application in the design of sophisticated chemosensors. The comprehensive catalog of its synonyms and identifiers provided in this guide serves as a critical resource for researchers, ensuring accuracy and efficiency in scientific communication and procurement. Future research will likely continue to expand the utility of this versatile naphthalene derivative into new areas of materials science and biomedical diagnostics.

References

- Ueyama, J., et al. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Journal of Occupational Health, 62(1), e12123.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- PubChem. (n.d.). 1'-Hydroxy-2'-acetonaphthone.

- Su, Q., et al. (2013). Synthesis and Supramolecular Structure of 2-Acetyl-1-naphthol. Asian Journal of Chemistry, 25(18), 10451-10453.

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20.

- Li, Y., et al. (2021). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 60(13), 9679–9687.

- NIST. (n.d.). Ethanone, 1-(1-hydroxy-2-naphthalenyl)-.

- Khan, S., et al. (2022). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Chemosensors, 10(9), 374.

- PubChem. (n.d.). 1-(2-Hydroxy-1-naphthyl)ethan-1-one.

- PubChem. (n.d.). 2-Chloro-1-(6-hydroxynaphthalen-2-yl)ethanone.

- Zhang, Z., et al. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society, 145(4), 2534–2542.

- Institute of Science, Nagpur. (n.d.).

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.

- Ribeiro da Silva, M. A. V., et al. (2018). Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol. Molecules, 23(11), 2997.

- Tavallali, H., et al. (2020). Development of a Reversible Indicator Displacement Assay Based on the 1-(2-Pyridylazo)-2-naphthol for Colorimetric Determination of Cysteine in Biological Samples and Its Application to Constructing the Paper Test Strips and a Molecular-Scale Set/Reset Memorized Device. Applied Biochemistry and Biotechnology, 192(1), 85–102.

- University of Glasgow. (n.d.).

- Ivanov, I. G., et al. (2021). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 26(11), 3169.

- Pre-conference abstracts of the DFG Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2014). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. International Archives of Occupational and Environmental Health, 87(1), 1-100.

- ResearchGate. (n.d.). Preparation, spectral characterization and single crystal analysis of bromo derivative of 2-acetyl-1-naphthol.

- Morrison, M., & Sharma, A. (1970). Mechanism for the incorporation of S-(1,2,3,4-tetrahydro-2-hydroxy-1-naphthyl)-L-cysteine into protein. Biochimica et Biophysica Acta (BBA) - Protein Structure, 214(2), 438-452.

Sources

- 1. CAS 10441-41-5: 1-(6-Hydroxy-2-naphthalenyl)ethanone [cymitquimica.com]

- 2. This compound | 10441-41-5 [m.chemicalbook.com]

- 3. 10441-41-5 Cas No. | 1-(6-Hydroxynaphthalen-2-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 4. guidechem.com [guidechem.com]

- 5. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. 10441-41-5|1-(6-Hydroxynaphthalen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 7. 10441-41-5 1-(6-Hydroxynaphthalen-2-yl)ethanone AKSci 0992AA [aksci.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 有機ビルディングブロック [sigmaaldrich.com]

- 13. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iscnagpur.ac.in [iscnagpur.ac.in]

An In-Depth Technical Guide to 6-Acetyl-2-naphthol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Acetyl-2-naphthol (CAS No: 10441-41-5), a key chemical intermediate in the synthesis of pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It delves into the core physicochemical properties, synthesis methodologies with an emphasis on the Friedel-Crafts acylation, analytical characterization techniques, and critical safety protocols. The guide is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a deep and practical understanding of this important compound.

Chemical Identity and Physicochemical Properties

6-Acetyl-2-naphthol, systematically named 1-(6-hydroxy-2-naphthyl)ethan-1-one, is a derivative of 2-naphthol, an isomer of naphthol.[1] Its structure, featuring a naphthalene core with both a hydroxyl (-OH) and an acetyl (-COCH₃) group, makes it a versatile building block in organic synthesis. The hydroxyl group activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions, while the ketone functionality offers a site for numerous chemical transformations.

The fundamental properties of 6-Acetyl-2-naphthol are summarized in the table below, providing a cornerstone for its handling, application, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 10441-41-5 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Solid, Prismatic Crystal | [1] |

| Melting Point | 171 °C | [1] |

| Boiling Point | 370.1 ± 15.0 °C (Predicted) | [1] |

| Density | 1.36 g/cm³ | [1] |

| InChI Key | IWRHUCBSLVVLJD-UHFFFAOYSA-N | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation) |

Synthesis of 6-Acetyl-2-naphthol: The Friedel-Crafts Acylation

The most prominent method for synthesizing hydroxyaryl ketones like 6-Acetyl-2-naphthol is the Friedel-Crafts acylation.[2] This class of electrophilic aromatic substitution reactions is fundamental for attaching an acyl group to an aromatic ring.[2] The synthesis of 6-Acetyl-2-naphthol typically starts from 2-naphthol or its ether derivative, 2-methoxynaphthalene.[3][4]

2.1. Mechanistic Rationale

The core of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). The acylium ion then attacks the electron-rich naphthalene ring. The hydroxyl group of 2-naphthol is a strong activating group, directing substitution to the ortho and para positions. However, controlling regioselectivity to favor acylation at the C-6 position is a significant challenge, often influenced by the choice of solvent and reaction conditions.[5][6] Using a solvent like nitrobenzene can favor the desired β-substitution on the naphthalene ring system.[4][5]

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the Friedel-Crafts synthesis of 6-Acetyl-2-naphthol.

2.2. Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for acylating naphthalene derivatives.[4] Causality: Each step is designed to control the reaction's thermodynamics and kinetics for optimal yield and purity.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry nitrobenzene under an inert atmosphere (e.g., nitrogen).

-

Expertise Insight: The use of anhydrous AlCl₃ and a dry solvent is critical. AlCl₃ is highly hygroscopic, and moisture will deactivate the catalyst, halting the reaction.

-

-

Substrate Addition: Add 2-naphthol (1.0 eq.) to the stirred suspension.

-

Cooling: Immerse the flask in an ice-salt bath to cool the mixture to 0–5 °C.

-

Expertise Insight: This step is crucial for controlling the exothermic reaction that occurs upon addition of the acylating agent, preventing unwanted side reactions and improving regioselectivity.

-

-

Acylation: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Expertise Insight: This step hydrolyzes the aluminum chloride complexes formed with the product ketone, allowing the product to be extracted. The acid ensures the phenolic hydroxyl group remains protonated.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or benzene) to yield pure 6-Acetyl-2-naphthol.

Analytical Characterization

Verifying the identity and purity of synthesized 6-Acetyl-2-naphthol is paramount. Standard analytical techniques include spectroscopy (IR, NMR) and chromatography (HPLC).

3.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The expected characteristic peaks for 6-Acetyl-2-naphthol are:

-

~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3050-3100 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~1660-1680 cm⁻¹ (strong): C=O stretching of the aryl ketone (acetyl group).[7]

-

~1500-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR:

-

~2.6 ppm (singlet, 3H): Methyl protons (-CH₃) of the acetyl group.

-

~5.0-6.0 ppm (broad singlet, 1H): Phenolic hydroxyl proton (-OH). Its chemical shift can vary with concentration and solvent.

-

~7.0-8.5 ppm (multiplets, 6H): Aromatic protons on the naphthalene ring system. The specific splitting patterns and chemical shifts depend on the substitution pattern.[8]

-

-

¹³C NMR:

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of 6-Acetyl-2-naphthol and for monitoring reaction progress.

Caption: Standard workflow for purity analysis of 6-Acetyl-2-naphthol by HPLC.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a 50:50 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water.[11] Degas the mobile phase by sonication or vacuum filtration.

-

Standard/Sample Preparation: Accurately weigh approximately 10 mg of 6-Acetyl-2-naphthol and dissolve it in 100 mL of the mobile phase to create a 100 µg/mL stock solution. Further dilute as necessary for analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detector set to an appropriate wavelength (e.g., 230 nm).

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Applications in Drug Development: The Naproxen Intermediate

The primary industrial application of 6-Acetyl-2-naphthol is its role as a crucial intermediate in the synthesis of Naproxen.[1] Naproxen is a widely used NSAID for treating pain and inflammation.[12][13] The synthesis of Naproxen from this intermediate highlights the importance of precise chemical manufacturing in the pharmaceutical industry.

The logical pathway from the starting material to the final active pharmaceutical ingredient (API) is shown below.

Caption: Synthetic relationship between 2-Naphthol, 6-Acetyl-2-naphthol, and Naproxen.

The conversion of 2-acetyl-6-methoxynaphthalene (derived from 6-acetyl-2-naphthol) to Naproxen involves several subsequent steps, which may include reactions like the Willgerodt-Kindler reaction followed by hydrolysis, or a multi-step process involving reduction and oxidation to form the propionic acid side chain.[14][15]

Safety and Handling

As a chemical intermediate, 6-Acetyl-2-naphthol requires careful handling in a controlled laboratory or industrial setting. The available safety data indicates it is harmful if swallowed and can cause skin, eye, and respiratory irritation.

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety goggles with side-shields or a face shield.[16]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[17]

-

Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[16]

5.2. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[16][17]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible.[16]

5.3. Handling and Storage

-

Handling: Avoid generating dust. Do not breathe dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from direct sunlight.[17]

5.4. Disposal

-

Dispose of waste material and contaminated items in accordance with local, state, and federal regulations. All contaminated materials should be managed as hazardous waste.[18] Do not allow the chemical to enter drains or waterways.[16]

Conclusion

6-Acetyl-2-naphthol is more than a simple chemical compound; it is a foundational pillar in the synthesis of essential medicines. Its preparation via Friedel-Crafts acylation, while classic, requires a nuanced understanding of reaction conditions to achieve the desired regioselectivity. Proper analytical characterization is non-negotiable for ensuring the quality required for pharmaceutical applications. By adhering to rigorous synthesis, purification, and safety protocols, researchers and drug development professionals can effectively utilize 6-Acetyl-2-naphthol to advance the production of vital therapies like Naproxen.

References

- Naeimi, H., Amini, A., & Moradian, M. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 1, 415-421.

- Wang, Z., et al. (2021). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- SIELC Technologies. (n.d.). Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322).

- Bohrium. (2017). Naproxen derivatives: Synthesis, reactions, and biological applications.

- Google Patents. (n.d.). CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene.

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

- Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?.

- National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322).

- Royal Society of Chemistry. (2024). Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- National Institutes of Health (NIH). (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.

- Durham Tech. (2010). 1-Naphthol {alpha} cas90-15-3 SDS.

- Semantic Scholar. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen.

- ChemBK. (n.d.). 6-Acetyl-2-naphthol.

- National Institutes of Health (NIH). (2022). Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition.

- Science Publishing Group. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol.

- ResearchGate. (n.d.). Naproxen Derivatives: Synthesis, Reactions and Biological Applications.

- ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)....

- National Institutes of Health (NIH). (n.d.). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides.

- Indian Academy of Sciences. (n.d.). Studies in naphthalene series.

- YouTube. (2024). Synthesis of Naproxen Medicinal Chemistry.

- Journal of the American Chemical Society. (n.d.). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers.

- YouTube. (2020). Example IR and NMR analysis of 2-naphthol.

- ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol).

- National Institutes of Health (NIH). (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.

- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.

- ResearchGate. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.

- ResearchGate. (n.d.). 1H NMR spectra of a α-naphthol and b CRF1 during degradation of....

- PubChem. (n.d.). 2-Acetylnaphthalene.

- NIST WebBook. (n.d.). 2-Naphthyl methyl ketone.

Sources

- 1. chembk.com [chembk.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Naphthol(135-19-3) 13C NMR spectrum [chemicalbook.com]

- 11. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naproxen derivatives: Synthesis, reactions, and biological applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. researchgate.net [researchgate.net]

- 14. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. fishersci.fr [fishersci.fr]

- 18. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

Properties of 2-Acetyl-6-hydroxynaphthalene.

An In-depth Technical Guide to 2-Acetyl-6-hydroxynaphthalene

Introduction and Strategic Importance

2-Acetyl-6-hydroxynaphthalene, also known as 6-acetyl-2-naphthol, is an aromatic ketone and a derivative of naphthalene. Its chemical structure, featuring a hydroxyl and an acetyl group on the naphthalene core, makes it a versatile intermediate in organic synthesis. While it can be formed as a de-methylated byproduct during the Friedel-Crafts acylation of 2-methoxynaphthalene to produce precursors for anti-inflammatory drugs, its own unique reactivity profile merits specific investigation.[1][2] The presence of three key functionalities—the naphthalene ring system, the phenolic hydroxyl group, and the ketone—opens avenues for diverse chemical modifications, positioning it as a valuable building block for novel pharmaceutical agents and other functional materials. Naphthalene derivatives, as a class, are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. Understanding these properties is crucial for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

Table 1: Key Physicochemical Properties of 2-Acetyl-6-hydroxynaphthalene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | [4][5] |

| Molar Mass | 186.21 g/mol | [4] |

| Appearance | Off-white to pale yellow solid; Prismatic crystals (from benzene) | [4] |

| Melting Point | 171 °C | [4] |

| Boiling Point | 370.1 ± 15.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in chloroform (with heating/sonication) and methanol.[4] Soluble in aqueous alkali, forming a yellow solution.[4] | |

| pKa (Predicted) | 8.75 ± 0.40 | [4] |

| Vapor Pressure | 5.31 x 10⁻⁶ mmHg at 25°C | [4] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following sections outline the expected spectroscopic signatures for 2-Acetyl-6-hydroxynaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the phenolic hydroxyl proton (which may be broad and its chemical shift concentration-dependent), and a sharp singlet for the three protons of the acetyl methyl group. The splitting patterns of the aromatic protons (doublets, triplets, or multiplets) provide definitive information about the substitution pattern on the naphthalene core.[6][7]

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the acetyl group in the downfield region (typically >190 ppm). Signals for the aromatic carbons will appear in the approximate range of 110-160 ppm, with the carbon bearing the hydroxyl group being more shielded. The methyl carbon of the acetyl group will appear as a singlet in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands for 2-Acetyl-6-hydroxynaphthalene would include:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp peak around 1650-1680 cm⁻¹ for the C=O stretching of the aryl ketone.

-

Multiple sharp peaks between 1450-1600 cm⁻¹ representing the C=C stretching vibrations within the aromatic naphthalene ring.

-

Signals in the 3000-3100 cm⁻¹ range due to aromatic C-H stretching.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-Acetyl-6-hydroxynaphthalene, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (186.21). A prominent fragment would likely be the loss of the methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺), which are characteristic fragmentation pathways for acetyl-substituted aromatic compounds.

Synthesis and Mechanistic Considerations

The primary route for synthesizing 2-Acetyl-6-hydroxynaphthalene is the Friedel-Crafts acylation of 2-naphthol. This reaction, while conceptually straightforward, requires careful control to achieve the desired regioselectivity and to avoid common side reactions.

Proposed Synthetic Workflow: Fries Rearrangement

An effective method for the C-acylation of phenols is the Fries rearrangement. This involves the O-acylation of the starting phenol followed by a Lewis acid-catalyzed rearrangement.

Step 1: O-Acylation of 2-Naphthol 2-Naphthol is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a mild base (e.g., pyridine) to form 2-naphthyl acetate. This step is generally high-yielding and proceeds under mild conditions.

Step 2: Lewis Acid-Catalyzed Rearrangement The resulting 2-naphthyl acetate is then treated with a Lewis acid, such as aluminum chloride (AlCl₃), at an elevated temperature. The acetyl group migrates from the oxygen atom to an ortho or para position on the naphthalene ring. For 2-naphthol, the primary products are 1-acetyl-2-naphthol and 6-acetyl-2-naphthol. The reaction temperature and solvent are critical parameters that influence the ratio of these isomers.

Caption: Fries rearrangement workflow for the synthesis of 2-Acetyl-6-hydroxynaphthalene.

Causality in Experimental Design

-

Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid required to facilitate the acyl group migration. The stoichiometry is critical; typically, more than one equivalent is needed as it complexes with both the carbonyl oxygen of the ester and the phenolic oxygen.

-

Temperature Control: The reaction temperature is a key determinant of the product distribution. Lower temperatures often favor the para-acylated product (6-acetyl-2-naphthol), while higher temperatures can lead to the formation of the thermodynamically more stable ortho-isomer (1-acetyl-2-naphthol) or decomposition.[8]

-

Solvent Selection: The choice of solvent can influence isomer ratios. Non-polar solvents are often preferred for Fries rearrangements. Nitrobenzene is a common solvent in related Friedel-Crafts acylations of naphthalenes because it is known to favor substitution at the 6-position.[1][8]

Biological Activity and Drug Development Potential

While specific biological data for 2-Acetyl-6-hydroxynaphthalene is limited, the broader class of naphthalene derivatives and related chalcones provides a strong rationale for its investigation in drug discovery.

-

Anti-inflammatory Potential: Many naphthalene derivatives serve as scaffolds for anti-inflammatory drugs.[3] The structural similarity of 2-Acetyl-6-hydroxynaphthalene to precursors of drugs like Naproxen suggests it could be a valuable starting point for new non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Applications: Chalcones, which can be synthesized from acetyl-aromatic compounds, are a well-known class of compounds with potent antiproliferative activities.[9] Recently, chalcones derived from a related 2-acetyl-1,4-naphthohydroquinone scaffold have shown significant cytotoxicity against breast and colorectal cancer cell lines.[10] This suggests that synthesizing chalcone derivatives from 2-Acetyl-6-hydroxynaphthalene could yield novel anticancer agents.

-

Antimicrobial Properties: Naphthalene-containing drugs like naftifine and tolnaftate are used as antifungal agents.[3] The phenolic hydroxyl group in 2-Acetyl-6-hydroxynaphthalene is a common feature in many antimicrobial compounds, enhancing its potential in this therapeutic area.

Caption: Potential derivatization pathways and associated biological activities.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 2-Acetyl-6-hydroxynaphthalene. While a specific, comprehensive toxicological profile is not fully established, data from related compounds like 2-naphthol and other acetylnaphthalenes provide a basis for safe handling guidelines.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.

Conclusion

2-Acetyl-6-hydroxynaphthalene is a chemical intermediate with significant, yet largely untapped, potential. Its well-defined physicochemical properties and versatile functional groups make it an attractive scaffold for the synthesis of novel compounds, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial drug discovery. The synthetic routes, while requiring careful optimization to control regioselectivity, are based on established and scalable chemical transformations. This guide provides the foundational knowledge for researchers to safely handle, characterize, and strategically utilize this compound in their research and development endeavors.

References

- Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98%. Cole-Parmer.

- 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506. PubChem - NIH.

- Identifying side products in the synthesis of 2-acetyl-6-methoxynaphthalene. Benchchem.

- How to Start a 2-Acetyl-6-Methoxynaphthalene Manufacturing Business?. Entrepreneur India.

- 2-acetyl-6-methoxynaphthalene. Organic Syntheses Procedure.

- 2-Acetyl-6-methoxynaphthalene | 3900-45-6. ChemicalBook.

- SAFETY DATA SHEET. Sigma-Aldrich.

- 2-Acetyl-6-methoxynaphthalene SDS, 3900-45-6 Safety Data Sheets. Echemi.

- 2-Acetyl-6-methoxynaphthalene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.

- JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene. Google Patents.

- SAFETY DATA SHEET. Fisher Scientific.

- 6-Acetyl-2-naphthol. ChemBK.

- Synthesis and biological activities of some 3, 5 disubstituted pyrazoline derivatives of 2-acetyl naphthalene | Request PDF. ResearchGate.

- Example IR and NMR analysis of 2-naphthol. YouTube.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. INNOVATIVE JOURNAL OF MEDICAL AND HEALTH SCIENCE.

- 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. PubMed.

- 2-Acetyl-6-Naphthol CAS#:. ChemicalBook.

- Solved Fill in the tables for 2-naphthol. 'H NMR. Chegg.com.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. chembk.com [chembk.com]

- 5. 2-Acetyl-6-Naphthol CAS#: [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Solved Fill in the tables for 2-naphthol. 'H NMR | Chegg.com [chegg.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]